4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro group, an oxolan-2-ylmethoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxolan-2-ylmethoxy intermediate: This step involves the reaction of oxirane with methanol in the presence of an acid catalyst to form oxolan-2-ylmethanol.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Formation of the benzamide core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with an amine derivative under appropriate conditions to form the amide bond.
Coupling of intermediates: The final step involves coupling the oxolan-2-ylmethoxy intermediate with the benzamide core under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
4-chloro-N-[2-(methoxy)-5-(trifluoromethyl)phenyl]benzamide: Lacks the oxolan-2-yl group, which may influence its solubility and bioavailability.
Uniqueness
The presence of the chloro, oxolan-2-ylmethoxy, and trifluoromethyl groups in 4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide imparts unique chemical and biological properties to the compound. These substituents can influence its reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-chloro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO3/c20-14-6-3-12(4-7-14)18(25)24-16-10-13(19(21,22)23)5-8-17(16)27-11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNIEYKBBWKPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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